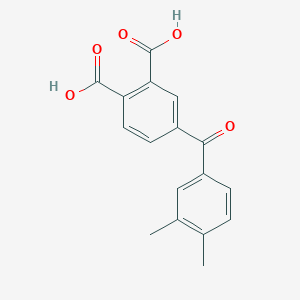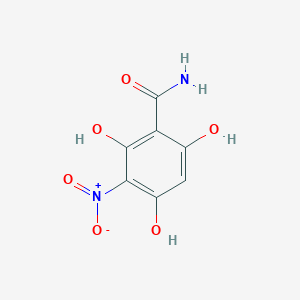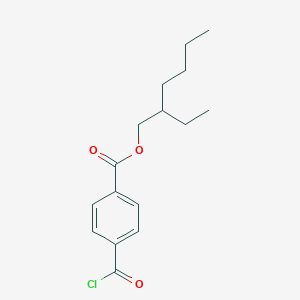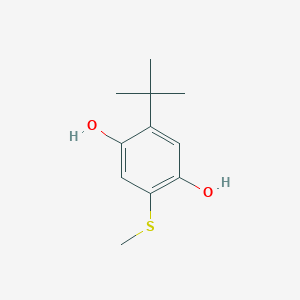![molecular formula C19H28N4O3 B14262523 (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] CAS No. 143570-03-0](/img/structure/B14262523.png)
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is a complex organic compound characterized by the presence of methoxy, phenylene, and piperazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] typically involves the reaction of 4-methoxy-1,3-phenylenediamine with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated piperazinyl derivatives.
Applications De Recherche Scientifique
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxy-1,3-phenylene)bis(azo)benzene-1,3-diamine
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is unique due to its specific combination of methoxy, phenylene, and piperazinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143570-03-0 |
|---|---|
Formule moléculaire |
C19H28N4O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[4-methoxy-3-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N4O3/c1-20-6-10-22(11-7-20)18(24)15-4-5-17(26-3)16(14-15)19(25)23-12-8-21(2)9-13-23/h4-5,14H,6-13H2,1-3H3 |
Clé InChI |
DLXJQDXXAYJGBG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)


![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)


![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)


